molecular formula C16H27N3O B2367607 N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide CAS No. 1223325-70-9

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide

货号 B2367607
CAS 编号: 1223325-70-9
分子量: 277.412
InChI 键: JGYZOOKLTAPANL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of adenosine agonists, which are compounds that activate adenosine receptors in the body. Adenosine receptors are involved in a variety of physiological processes, including regulation of blood flow, inflammation, and neuronal activity.

作用机制

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide activates adenosine receptors in the body, which are involved in a variety of physiological processes. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Activation of adenosine receptors leads to a variety of downstream effects, including regulation of cyclic AMP and intracellular calcium levels, as well as modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including regulation of blood flow, reduction of inflammation, and modulation of neuronal activity. In cardiovascular disease, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to improve blood flow by relaxing blood vessels and reducing resistance to blood flow. In neurodegenerative disorders, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function.

实验室实验的优点和局限性

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for adenosine receptors. However, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide also has several limitations, including its relatively short half-life and potential for off-target effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide may not be suitable for all experimental models, as its effects may vary depending on the specific biological system being studied.

未来方向

There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, including further investigation of its therapeutic potential in cardiovascular disease and neurodegenerative disorders. Additionally, future research could focus on developing more potent and selective adenosine agonists, as well as exploring the potential for combination therapies with other drugs. Finally, further studies are needed to better understand the mechanisms of action of N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide and its downstream effects on cellular signaling pathways.

合成方法

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide can be synthesized using a variety of methods, including the reaction between 2-cycloheptyl-N-methylaminoacetamide and cyclopropylcyanide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere.

科学研究应用

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease and neurodegenerative disorders. In cardiovascular disease, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to improve blood flow and reduce inflammation, which could potentially be beneficial in the treatment of conditions such as angina and hypertension. In neurodegenerative disorders, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have neuroprotective effects and improve cognitive function, which could potentially be beneficial in the treatment of conditions such as Alzheimer's disease.

属性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-16(12-17,13-9-10-13)18-15(20)11-19(2)14-7-5-3-4-6-8-14/h13-14H,3-11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYZOOKLTAPANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)C2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。